![molecular formula C15H21N3O2 B11746841 4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11746841.png)
4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 2-methoxyphenol in the presence of a suitable amine and a catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the reaction monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
2-Methoxyphenol: Another precursor used in the synthesis.
4-Hydroxy-3-methoxybenzaldehyde: A structurally similar compound with different functional groups.
Uniqueness
4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol is unique due to the combination of the pyrazole ring and the methoxyphenol moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C15H21N3O2 |
|---|---|
分子量 |
275.35 g/mol |
IUPAC 名称 |
4-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C15H21N3O2/c1-4-18-10-13(11(2)17-18)9-16-8-12-5-6-14(19)15(7-12)20-3/h5-7,10,16,19H,4,8-9H2,1-3H3 |
InChI 键 |
TVIKAQCPZOETJI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC(=C(C=C2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


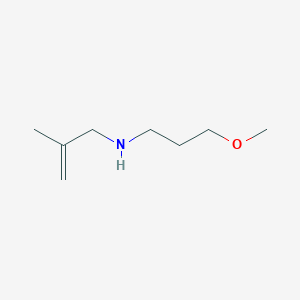
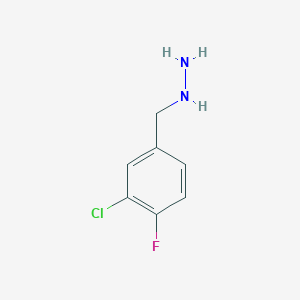
![[2-Methyl-4-(2-methylpropyl)phenyl]boronic acid](/img/structure/B11746783.png)
![1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11746788.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11746801.png)

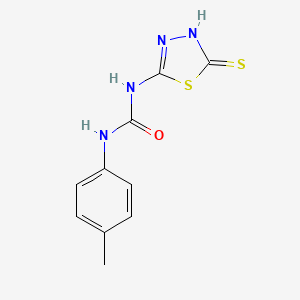
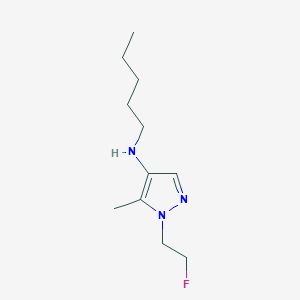
![1-(2-fluoroethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746821.png)
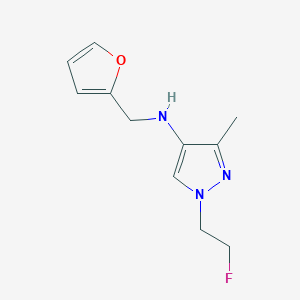
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746827.png)
![1-ethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746833.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746836.png)

